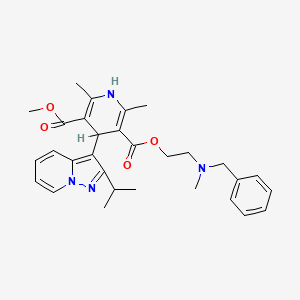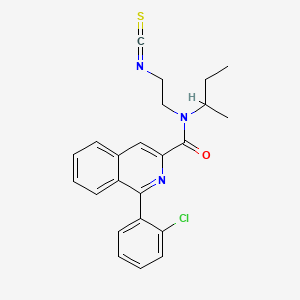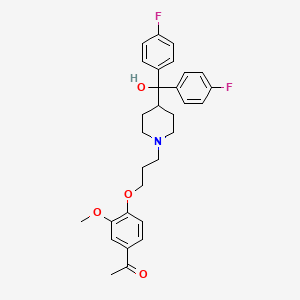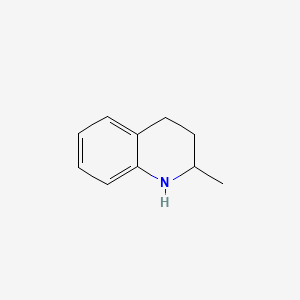![molecular formula C11H16Cl3N B1666775 2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride CAS No. 63991-04-8](/img/structure/B1666775.png)
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride is a chemical compound with the molecular formula C10H14Cl2N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzylamine group substituted with m-chloro, N-(2-chloroethyl), and N-ethyl groups, and it exists as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride typically involves the reaction of m-chlorobenzylamine with 2-chloroethyl chloride and ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized benzylamine derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted benzylamine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Aniline, m-chloro-N,N-bis(2-chloroethyl)-: Similar structure with bis(2-chloroethyl) substitution.
Benzylamine, m-chloro-N-(2-chloroethyl)-: Similar structure with N-(2-chloroethyl) substitution.
Uniqueness
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63991-04-8 |
|---|---|
Molecular Formula |
C11H16Cl3N |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10;/h3-5,8H,2,6-7,9H2,1H3;1H |
InChI Key |
FHBBSBIIFABZMX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCCl)CC1=CC(=CC=C1)Cl.[Cl-] |
Canonical SMILES |
CC[NH+](CCCl)CC1=CC(=CC=C1)Cl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzylamine, m-chloro-N-(2-chloroethyl)-N-ethyl-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



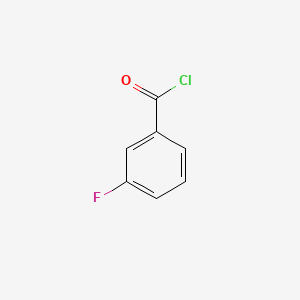

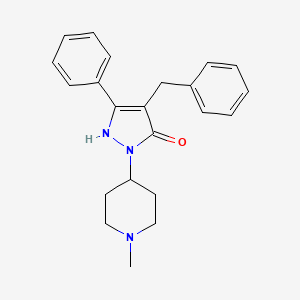
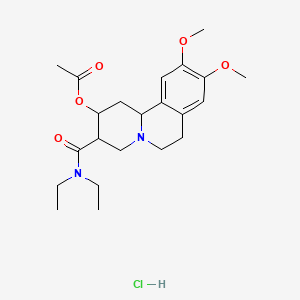
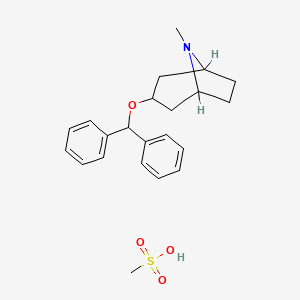


![1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666708.png)
![(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666709.png)
